molecular formula C21H22N2O4 B4539934 2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid

2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid

Cat. No. B4539934
M. Wt: 366.4 g/mol
InChI Key: LAOQSXWOJZVFBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related complex molecules often involves multi-step reactions, starting with basic building blocks and incorporating various functional groups through reactions like nucleophilic substitutions, condensations, and cyclizations. For instance, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a related compound, details the introduction of radioisotopes via an aryllithium reaction with 14CO2^{14}CO_2 to form the labelled acid, which is subsequently transformed into the amide (Gawell, 2003).

Molecular Structure Analysis

The molecular structure and geometries of similar compounds are often optimized using density functional theory methods. For example, the structure of several azo-benzoic acids and their precursors were confirmed using NMR, UV–VIS, and IR spectroscopic techniques, showing the occurrence of acid–base dissociation and azo–hydrazone tautomerism in solution (Baul et al., 2009).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, showcasing properties like acid-base dissociation and tautomerism, which are dependent on solvent composition and/or pH of the medium. The synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids further illustrate the complexity of chemical reactions these molecules undergo, impacting their physicochemical properties (Tzimopoulos et al., 2010).

Physical Properties Analysis

The physical properties, including melting points, solubility in various solvents, and crystalline forms, are crucial for understanding the applications and handling of these compounds. For instance, the preparation and characterization of 2,3,4-Trisubstituted Piperidines through a formal hetero-ene reaction of amino acid derivatives, demonstrate the influence of Lewis acids and nitrogen-protecting groups on product distribution and diastereoselectivity (Laschat et al., 1996).

properties

IUPAC Name

2-[[4-(4-methylpiperidine-1-carbonyl)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-10-12-23(13-11-14)20(25)15-6-8-16(9-7-15)22-19(24)17-4-2-3-5-18(17)21(26)27/h2-9,14H,10-13H2,1H3,(H,22,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOQSXWOJZVFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}carbamoyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid
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2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid
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2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid
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2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid
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2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid

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